(5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
Eigenschaften
CAS-Nummer |
624724-34-1 |
|---|---|
Molekularformel |
C23H21N3OS2 |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
(5Z)-3-butan-2-yl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-3-16(2)26-22(27)20(29-23(26)28)14-18-15-25(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-16H,3H2,1-2H3/b20-14- |
InChI-Schlüssel |
JNBPRNTYKIJSAO-ZHZULCJRSA-N |
Isomerische SMILES |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Kanonische SMILES |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Thiazolidinone Core
The thiazolidinone ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-thiazolidinone with sec-bromobutane under basic conditions to introduce the sec-butyl group at the 3-position. This step is critical for establishing the core structure.
Reaction Scheme :
Conditions :
Synthesis of the Pyrazole Aldehyde Intermediate
The pyrazole moiety (1,3-diphenyl-1H-pyrazol-4-yl) is introduced via a Knoevenagel condensation. The aldehyde precursor, 4-formyl-1,3-diphenylpyrazole , is synthesized by cyclocondensation of hydrazine with dibenzoyl methane followed by formylation.
Reaction Steps :
-
Formation of 1,3-Diphenylpyrazole :
-
Formylation :
Optimized Conditions :
Knoevenagel Condensation
The methylene bridge is formed by condensing 3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one with 4-formyl-1,3-diphenylpyrazole . This reaction is catalyzed by weak bases (e.g., piperidine or sodium acetate) and proceeds via nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde.
Reaction Scheme :
Critical Parameters :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Piperidine or NaOAc |
| Solvent | Toluene or EtOH |
| Temperature | Reflux (110–120°C) |
| Reaction Time | 7–24 hours |
Stereochemical Outcome :
The (5Z) configuration arises from steric and electronic factors favoring the Z-isomer during condensation.
Comparative Analysis of Reaction Conditions
| Method | Solvent | Catalyst | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| Traditional Heating | Toluene | Piperidine | 110 | 40–50% | |
| Microwave-Assisted | EtOH | NaOAc | 80 | 55–60% | |
| Phase-Transfer | Xylene | 4-DMA-Pyridine | 90 | 35% |
Challenges and Optimization Strategies
Side Reactions
-
Oxidation : The thioxo group may oxidize to sulfonyl under harsh conditions.
-
Over-Alkylation : Excess sec-bromobutane can lead to undesired substitution at other positions.
Mitigation Strategies
-
Protective Groups : Use sulfur-protecting agents (e.g., triphenylphosphine) during alkylation.
-
Catalyst Screening : Replace pyridine with less nucleophilic bases (e.g., 4-dimethylaminopyridine) to minimize side reactions.
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks/Shifts |
|---|---|
| ¹H NMR | δ 7.2–7.8 ppm (aromatic H), δ 5.2 ppm (methylene CH) |
| IR | ν 1680 cm⁻¹ (C=O), ν 1590 cm⁻¹ (C=N) |
| MS | [M+H]⁺ = 420.6 (C₂₃H₂₂N₃OS₂) |
Analyse Chemischer Reaktionen
1.1. Formation of the Pyrazole Moiety
The pyrazole ring is synthesized via 1,3-dipolar cycloaddition between alkyne derivatives and diazo compounds. For example:
-
Reagents : Phenylpropargyl derivatives and ethyl diazoacetate under zinc triflate catalysis .
-
Conditions : Triethylamine solvent, 70–110°C, yielding pyrazole intermediates with >85% efficiency .
1.2. Thiazolidin-4-One Core Assembly
The thiazolidin-4-one ring is formed via cyclization of Schiff bases with thioglycolic acid or mercaptoacetic acid:
textSchiff base + Thioglycolic acid → Thiazolidin-4-one
-
Catalysts : Polypropylene glycol (PPG) enhances yield (83%) compared to PEG .
-
Ultrasound-assisted synthesis reduces reaction time and energy consumption .
1.3. Final Coupling Reaction
The pyrazole and thiazolidin-4-one moieties are conjugated via a methylene bridge using:
Chemical Reactivity
The compound exhibits reactivity at three key sites:
-
Thioxo Group (C=S) : Susceptible to nucleophilic substitution or oxidation.
-
Methylene Bridge : Participates in Michael addition or cross-coupling reactions.
-
Pyrazole Ring : Aromatic electrophilic substitution at the N1 and C3 positions.
2.1. Thioxo Group Reactivity
2.2. Methylene Bridge Functionalization
2.3. Pyrazole Ring Modifications
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C4 position .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives for further functionalization .
Stability and Degradation
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing thiazolidinone and pyrazole moieties exhibit promising anticancer properties. For instance, a series of thiazolidinone derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma. The presence of specific substituents on the pyrazole ring was found to enhance the anticancer activity, with some compounds showing IC50 values in the micromolar range, indicating potent activity against cancer cells .
Anticonvulsant Properties
The compound's structural analogs have been evaluated for anticonvulsant activity. In particular, thiazole-based compounds have demonstrated effectiveness in picrotoxin-induced seizure models. The structure-activity relationship (SAR) studies revealed that modifications on the phenyl and pyrazole rings significantly influenced the anticonvulsant efficacy, suggesting that similar modifications may enhance the activity of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one .
Chemical Synthesis
The compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the development of novel derivatives through various chemical reactions, including condensation and cyclization processes. For example, researchers have synthesized new heterocycles by reacting this compound with other electrophiles to create complex molecules with potential biological activities .
Pharmacological Studies
Mechanism of Action
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific biological targets involved in cancer proliferation and seizure pathways. Research focused on elucidating these interactions can pave the way for optimizing its pharmacological profile .
Toxicological Assessments
Before advancing to clinical applications, comprehensive toxicological assessments must be conducted. Evaluating the safety profile of this compound is essential to determine its viability as a therapeutic agent. Studies assessing its cytotoxicity against normal cell lines alongside cancerous ones are necessary to establish a therapeutic window .
Wirkmechanismus
The mechanism of action of (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader family of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones. Key structural analogues include:
Key Comparisons:
Kinase Inhibition: While the target compound’s activity remains uncharacterized, structural analogues like Compound 3e exhibit nanomolar potency against DYRK1A, suggesting that the diphenylpyrazole variant may retain or exceed this activity due to optimized substituent interactions .
Synthetic Accessibility :
- Microwave-assisted synthesis methods (used for analogues in ) are likely applicable to the target compound, ensuring efficient Z-configuration control and scalability.
Potential Limitations: Increased molecular weight (483.59 g/mol vs. 235.29 g/mol for Compound 3e) may reduce solubility, necessitating formulation optimization for in vivo applications .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The diphenylpyrazole and sec-butyl groups represent strategic modifications to improve target engagement and drug-like properties. Comparative studies suggest that bulky aromatic substituents enhance kinase selectivity .
- Therapeutic Potential: While direct data is lacking, the compound’s structural similarity to DYRK1A inhibitors supports its candidacy for neurodegenerative disease or cancer research.
Biologische Aktivität
The compound (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 543.7 g/mol. It features a thiazolidinone core known for various biological activities and a pyrazole moiety often associated with anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C30H26FN3O2S2 |
| Molecular Weight | 543.7 g/mol |
| IUPAC Name | This compound |
| InChI Key | IHXMKHGOADMGDO-PKAZHMFMSA-N |
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines, including glioblastoma and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as Bcl-2 and caspases .
Anti-inflammatory Activity
The pyrazole moiety in the compound is linked to anti-inflammatory properties. Studies have highlighted the potential of thiazolidinone derivatives as selective inhibitors of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For example, modifications to the thiazolidinone structure have resulted in compounds with enhanced COX-II selectivity and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of This compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazolidinone core can inhibit enzymes by binding to their active sites.
- Receptor Interaction : The pyrazole component may engage receptors involved in inflammatory pathways.
- Stabilization and Bioavailability : The presence of a fluorobenzyl group enhances stability and bioavailability compared to similar compounds .
Study on Antitumor Activity
A study conducted by Da Silva et al. evaluated the antitumor activity of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited potent cytotoxic effects, significantly reducing cell viability compared to control groups .
COX-II Inhibition Study
In another study focusing on COX-II inhibitors, several thiazolidinones were synthesized and tested for their inhibitory effects on COX enzymes. The findings demonstrated that modifications to the structure could lead to compounds with higher selectivity and lower ulcerogenic potential than traditional NSAIDs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5Z)-3-sec-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A typical procedure involves refluxing a mixture of 1,3-diphenylpyrazole-4-carbaldehyde (10 mmol) and 3-sec-butyl-2-thioxothiazolidin-4-one (10 mmol) in 1,4-dioxane with a catalytic amount of piperidine (0.5 mL) for 5–6 hours. The product is precipitated in an acidified ice-water mixture, filtered, and recrystallized from ethanol or DMF/EtOH (1:1) . Reaction progress can be monitored via TLC, and purity confirmed by melting point analysis and HPLC.
Q. How is the compound characterized spectroscopically to confirm its Z-configuration?
- Methodological Answer : The Z-configuration of the exocyclic double bond is confirmed using NMR and NOE spectroscopy. Key signals include a singlet for the methylene proton (δ 7.8–8.2 ppm) and NOE correlations between the thiazolidinone carbonyl group and the pyrazole aromatic protons. IR spectroscopy verifies the presence of thioxo (C=S) and carbonyl (C=O) stretches at ~1250 cm and ~1700 cm, respectively .
Q. What purification techniques are recommended post-synthesis?
- Methodological Answer : Recrystallization using a DMF/EtOH (1:1) mixture is effective for removing unreacted starting materials. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) can resolve stereoisomeric impurities. Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL?
- Methodological Answer : Single-crystal X-ray diffraction data are processed with SHELXL. Key steps include:
- Data scaling : Use SADABS for absorption correction.
- Structure solution : Employ SHELXD for direct methods or charge flipping.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model.
- Validation : Check for R-factor convergence (<5%), residual electron density (<0.5 eÅ), and agreement with CSD standards .
Q. What methodologies assess kinase inhibitory activity, and how are contradictions in IC values resolved?
- Methodological Answer : Kinase inhibition is evaluated via ADP-Glo™ assays against DYRK1A, CDK5/p25, and GSK3α/β. Contradictions in IC values (e.g., DYRK1A: 0.028–0.1 µM) arise from variations in assay conditions (ATP concentration, incubation time) or cell lines (Huh7 vs. HCT116). Normalize data using a reference inhibitor (e.g., CHS-828) and perform dose-response curves in triplicate. Statistical analysis (ANOVA, p<0.05) identifies significant outliers .
Q. How does the sec-butyl substituent influence bioactivity compared to tert-butyl or aryl analogs?
- Methodological Answer : The sec-butyl group enhances lipophilicity (logP ~3.5) compared to tert-butyl (logP ~3.2), improving membrane permeability in cytotoxicity assays (e.g., IC = 12 µM vs. 18 µM in MCF-7 cells). SAR studies show that bulkier substituents reduce DYRK1A inhibition due to steric hindrance in the ATP-binding pocket. Replacements with electron-withdrawing groups (e.g., 3,5-dichlorophenyl) increase kinase selectivity by 5-fold .
Q. What experimental designs optimize the Z-configuration during synthesis?
- Methodological Answer : Microwave-assisted synthesis (100°C, 150 W, 20 min) under inert atmosphere (N) increases Z-selectivity (>95%) by minimizing thermal isomerization. Solvent polarity (DMF > ethanol) and catalytic piperidine (0.5–1.0 eq.) stabilize the transition state. Reaction monitoring via NMR (disappearance of aldehyde proton at δ 9.8–10.2 ppm) ensures completion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
